molecular formula C13H18N2O2 B3152640 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 741252-05-1

4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde

Cat. No.: B3152640
CAS No.: 741252-05-1
M. Wt: 234.29 g/mol
InChI Key: RSGCVVRIRVIRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (CAS 741252-05-1) is a versatile benzaldehyde derivative of significant interest in medicinal chemistry and materials science. With a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol, this compound serves as a critical synthetic intermediate . Its primary research value lies in its role as a key building block for the development of novel pharmaceutical compounds. Specifically, this chemical scaffold is utilized in the synthesis of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which are a class of potent and selective κ-opioid receptor (KOR) antagonists . These antagonists are valuable research tools for studying neurological pathways related to stress, depression, anxiety, and addiction, providing insights for potential future therapeutics . Beyond medicinal chemistry, this vanillin-based ligand is employed in polymer science. It can be reacted with biopolymers like chitosan to create Schiff base derivatives, which exhibit enhanced metal-ion adsorption capabilities . These modified biopolymers are studied for their potential use in environmental remediation for the removal of heavy metal ions such as Cu(II), Cd(II), and Pb(II) from solutions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17/h2-3,8,10,17H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGCVVRIRVIRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid.

    Reduction: 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzaldehydes with Piperazine Moieties
Compound Name Substituents Molecular Formula Key Applications Reference
4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde -OH (C4), -CH₂-(4-methylpiperazine) (C3) C₁₃H₁₈N₂O₂ Opioid receptor ligands, anticancer agents
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde -CHO (C1), -CH₂-(4-methylpiperazine) (C3) C₁₃H₁₈N₂O Intermediate for antitumor agents
4-(4-Methylpiperazin-1-yl)benzaldehyde -CHO (C1), -4-methylpiperazine (C4) C₁₂H₁₆N₂O Anticancer and antimicrobial agents
4-Hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde -OH (C4), -CH₂-morpholine (C3) C₁₂H₁₅NO₃ Antifungal and anti-inflammatory agents

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The hydroxyl group in the target compound enhances hydrogen bonding and solubility compared to non-hydroxylated analogs like 3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde .
  • Piperazine vs. Morpholine : The 4-methylpiperazine group provides stronger basicity and hydrogen-bond acceptor capacity than morpholine, influencing receptor binding in opioid and anticancer applications .

Research Findings and Mechanistic Insights

  • Structural Optimization: Introducing a hydroxyl group at C4 in the target compound improves water solubility (logP = 1.2) compared to non-hydroxylated analogs (logP = 2.5), critical for oral bioavailability .
  • Receptor Binding : Molecular docking studies reveal that the 4-methylpiperazine group in the target compound forms salt bridges with aspartate residues in opioid receptors, enhancing binding affinity .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows the dihydrochloride salt form of the compound has a melting point of 220–228°C, higher than the free base (65–67°C), improving shelf life .

Biological Activity

4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article reviews the current research findings related to its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzaldehyde moiety substituted with a hydroxyl group and a piperazine derivative. This structure is significant as it contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study by Ünaldi & Demir (2019), the compound was tested against various bacterial strains, including:

Bacterial StrainActivity
Staphylococcus aureus (ATCC 25923)Effective
Pseudomonas aeruginosa (ATCC 27853)Moderate
Escherichia coli (ATCC 25922)Weak

The study found that the compound demonstrated significant antibacterial activity, particularly against gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The results showed that as the concentration of the compound increased, its free radical scavenging ability also increased, indicating strong antioxidant properties.

Concentration (µg/mL)% Free Radical Scavenging Activity
1025
2050
4075
6090

The compound exhibited an IC50 value comparable to standard antioxidants like butylated hydroxytoluene (BHT), suggesting its potential utility in preventing oxidative stress-related diseases .

DNA Interaction Studies

DNA interaction studies are crucial for understanding the potential anticancer mechanisms of compounds. The binding affinity of this compound to DNA was investigated using UV-visible spectroscopy. The results indicated that the compound binds to DNA, leading to hypochromism and bathochromic shifts in absorption spectra, which are indicative of intercalation or groove binding.

Q & A

Q. What are the optimized synthetic routes for 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a reported method involves reacting 4-chlorobenzaldehyde derivatives with 4-methylpiperazine under basic conditions, followed by hydroxylation . Yield optimization (e.g., 88% in one protocol) depends on solvent polarity (DCM/MeOH mixtures), base strength (aqueous NH₃), and temperature control (room temperature to 60°C) . Column chromatography with eluents like DCM:MeOH:NH₃ (9:1:0.1) is critical for purification .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Key methods include:

  • NMR spectroscopy : Proton and carbon NMR (e.g., 1H-NMR δ 9.90 ppm for aldehyde, δ 2.20-2.56 ppm for methylpiperazine protons) confirm structural integrity .
  • LC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 474.5 [M+1] in related derivatives) .
  • HPLC : Purity assessment (≥95%) with reverse-phase columns ensures batch consistency .

Q. How do solubility properties impact experimental design for in vitro assays?

The compound is slightly soluble in water (8.45 mg/mL at 25°C) but freely soluble in ethanol and DCM . For biological assays, stock solutions in DMSO (≤0.1% final concentration) are recommended to avoid solvent toxicity. Solubility discrepancies across studies may arise from pH variations or salt formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in drug design applications?

Density functional theory (DFT) simulations can assess electrophilicity of the aldehyde moiety, guiding its reactivity in Schiff base formation or hydrazone conjugation (e.g., with 4-methoxyphenylhydrazine in drug candidates) . Tools like ACD/Labs Percepta predict logP (~1.3) and solubility profiles, aiding pharmacokinetic modeling .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Dose-response validation : Re-evaluate activity across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Impurity profiling : Use reference standards (e.g., EP/BP impurities) to rule out interference from byproducts like N-oxide derivatives .
  • Receptor binding assays : Compare IC₅₀ values across cell lines to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Reactant of Route 2
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.